molecular formula C7H10ClN3 B1631887 6-Methylpicolinimidamide hydrochloride CAS No. 112736-11-5

6-Methylpicolinimidamide hydrochloride

Cat. No. B1631887
M. Wt: 171.63 g/mol
InChI Key: BNIMQGKKURUQOH-UHFFFAOYSA-N
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Description

6-Methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It has a molecular weight of 171.63 g/mol . The IUPAC name for this compound is 6-methylpyridine-2-carboximidamide;hydrochloride .


Molecular Structure Analysis

The molecular structure of 6-Methylpicolinimidamide hydrochloride can be represented by the canonical SMILES notation: CC1=NC(=CC=C1)C(=N)N.Cl . This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

6-Methylpicolinimidamide hydrochloride has a molecular weight of 171.63 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 171.0563250 g/mol . The topological polar surface area of the compound is 62.8 Ų .

Scientific Research Applications

  • Synthesis and Cytotoxic Activity : A study by Toan et al. (2020) explored the synthesis of novel compounds from 3-acetyl-4-hydroxy-N-methylquinolin-2-one, resulting in products with in vitro cytotoxic activity against certain cancer lines. This research indicates potential applications in the development of cancer therapeutics.

  • Catalysis in Chemical Synthesis : The work of Jiang et al. (2015) demonstrates the use of copper/6-methylpicolinic acid in catalyzing the coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. This synthesis method can produce pyrrolo[2,3-d]pyrimidines, indicating its utility in the field of organic chemistry.

  • Complex Formation in Aqueous Solutions : The study by Dömötör et al. (2017) investigated the formation of complexes between 6-methylpicolinic acid and other ligands with the organometallic moiety (η5-pentamethylcyclopentadienyl)rhodium(III). This research contributes to understanding complex formation processes in aqueous solutions, relevant for pharmaceutical and biochemical applications.

  • Photodehalogenation Studies : Research by Rollet et al. (2006) on the photochemistry of 6-chloro and 6-bromopicolinic acids in water revealed insights into the mechanisms of photodehalogenation. This study is significant for environmental chemistry, particularly in understanding the behavior of such compounds under light exposure.

Safety And Hazards

6-Methylpicolinimidamide hydrochloride is used as a laboratory chemical and in the manufacture of chemical compounds . The compound is classified as hazardous according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

6-methylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6(10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMQGKKURUQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940538
Record name 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpicolinimidamide hydrochloride

CAS RN

190004-35-4
Record name 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-pyridine-2-carboxamidine; hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Hsieh, CH Lin, GM Tu, Y Chi, GH Lee - Inorganica Chimica Acta, 2009 - Elsevier
… evaporated under reduced pressure to give 6-methylpicolinimidamide hydrochloride (1.62 g, 9.5 mmol, 95%). The obtained 6-methylpicolinimidamide hydrochloride (1.62 g, 9.5 mmol) …
Number of citations: 25 www.sciencedirect.com

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